molecular formula C7H13Cl2N3O2 B1470882 methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride CAS No. 1423032-72-7

methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride

Cat. No. B1470882
M. Wt: 242.1 g/mol
InChI Key: HNQDUNUJIOSVPJ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride is a chemical compound with the CAS Number: 1423032-72-7 . It has a molecular weight of 242.1 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3O2.2ClH/c1-12-7(11)5-10-3-2-9-6(10)4-8;;/h2-3H,4-5,8H2,1H3;2*1H . This indicates that the compound contains seven carbon atoms, eleven hydrogen atoms, three nitrogen atoms, two oxygen atoms, and two chlorine atoms .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Synthesis and Biological Activity

Research highlights the synthesis of novel compounds derived from 1H-imidazole, demonstrating the versatility of imidazole derivatives in organic synthesis and their potential biological activities. For instance, novel 1,3,4-oxadiazole compounds have been synthesized from 1H-imidazole, showing antibacterial activity against common bacteria, suggesting applications in developing new antibacterial agents (Al-badrany, Mohammed, & Alasadi, 2019).

Chemical Transformations and Catalysis

Imidazole derivatives serve as key intermediates in chemical transformations. For example, 1H-imidazole 3-oxides derived from amino acid esters have been prepared, leading to diverse chemical structures and potential applications in catalysis and material science (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Crystal Structure Analysis

The crystal structure of azilsartan methyl ester, a derivative related to methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride, has been elucidated, providing insights into molecular conformations and interactions, which are crucial for understanding the physicochemical properties and designing new molecules with desired properties (Li, Liu, Zhu, Chen, & Sun, 2015).

Homogeneous and Heterogenized Catalysts

Manganese(II) complexes of imidazole-based acetamide have been studied as catalysts for alkene epoxidation, indicating the role of imidazole derivatives in enhancing catalytic efficiency for organic transformations (Serafimidou, Stamatis, & Louloudi, 2008).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-[2-(aminomethyl)imidazol-1-yl]acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)5-10-3-2-9-6(10)4-8;;/h2-3H,4-5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQDUNUJIOSVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CN=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride
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methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride
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methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride
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methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride

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